Fenobucarb

Chiral Pesticides Enantioselective Toxicology Insecticidal Activity

Fenobucarb (BPMC) features R-enantiomer with 1.8–2.7× higher insecticidal activity and 1.3–3.0× lower nontarget toxicity versus S-form—a stereoselective advantage absent in achiral carbamates like carbaryl. Its positive temperature coefficient sustains potency at 33°C, outperforming carbaryl in tropical rice paddies. WHO Class II (LD50 620–657 mg/kg) ensures safer handling than Class Ib carbofuran (LD50 ~8 mg/kg). For IPM programs, pair with Nl-EST1 expression screening (2.4–4.7× overexpression) to monitor resistance. Ideal for enantiomer-enriched formulation R&D and warm-climate rice pest control.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 3766-81-2
Cat. No. B033119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenobucarb
CAS3766-81-2
SynonymsFenocarb;  Osbac;  Vocktop MC;  Zhongdingwei;  o-sec-Butylphenol methylcarbamate;  o-sec-Butylphenyl N-methylcarbamate;  2-(1-Methylpropyl)phenyl methylcarbamate;  2-sec-Butylphenol methylcarbamate;  2-sec-Butylphenyl N-methylcarbamate;  2-sec-Butylphenyl me
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC(=O)NC
InChIInChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)
InChIKeyDIRFUJHNVNOBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Fenobucarb (BPMC) CAS 3766-81-2: Carbamate Insecticide Technical Profile and Procurement Considerations


Fenobucarb (CAS 3766-81-2), also widely known as BPMC, is a carbamate ester insecticide synthesized via formal condensation of 2-sec-butylphenol with methylcarbamic acid [1]. It functions as a reversible acetylcholinesterase (AChE) inhibitor, disrupting cholinergic neurotransmission in target organisms [2]. Characterized as a pale yellow to pale red liquid with a molecular weight of 207.27 g/mol, it exhibits moderate lipophilicity (logP = 2.79) and limited water solubility (420 mg/L at 20°C) [3]. Primarily employed in rice and cotton cultivation for the control of Hemipteran pests such as planthoppers and leafhoppers, fenobucarb is classified as WHO Toxicity Class II (Moderately hazardous) with reported acute oral LD50 values in rats ranging from 410 to 657 mg/kg [4].

Why Fenobucarb (BPMC) Cannot Be Simply Substituted: Procurement Risks with Generic Carbamates


Carbamate insecticides are not functionally interchangeable despite sharing a common AChE inhibitory mechanism. Fenobucarb exhibits distinct stereoselective bioactivity and toxicity profiles that differentiate it from racemic mixtures of other carbamates; the R-enantiomer of fenobucarb demonstrates 1.8-2.7 times higher insecticidal activity than the S-enantiomer while paradoxically showing 1.3-3.0 times lower toxicity to nontarget organisms [1]. Furthermore, fenobucarb displays unique resistance development kinetics in target pest populations, with documented resistance ratios up to 24.02-fold in field strains of Nilaparvata lugens, a pattern distinct from cross-resistance profiles observed with carbofuran or carbaryl [2]. Additionally, fenobucarb's temperature-dependent efficacy profile diverges from other carbamates; unlike carbaryl, fenobucarb demonstrates enhanced potency at higher temperatures (33°C vs 18°C) against Nephotettix virescens, a critical factor for tropical rice cultivation procurement decisions [3].

Fenobucarb Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Enantioselective Bioactivity and Toxicity: R-Fenobucarb vs S-Fenobucarb vs Racemate

Fenobucarb exists as a chiral molecule with two enantiomers (R-FNC and S-FNC) that exhibit markedly different biological properties. The R-enantiomer demonstrates 1.8-2.7 times higher insecticidal bioactivity compared to the S-enantiomer [1]. Critically, this enhanced insecticidal activity is accompanied by 1.3-3.0 times lower toxicity to four nontarget organisms (Chlorella pyrenoidosa, HepG2 cells, Danio rerio adults, and D. rerio embryos) [1]. The acetylcholinesterase inhibitory activity follows the order R-FNC > rac-FNC > S-FNC, while catalase activity reduction in zebrafish after R-FNC exposure was 2.5 times that observed after S-FNC exposure [1].

Chiral Pesticides Enantioselective Toxicology Insecticidal Activity

AChE Inhibition Kinetics: Fenobucarb vs Carbaryl vs Eserine

In a comparative enzyme inhibition study, fenobucarb exhibited a bimolecular rate constant (ki) of 18.46 ± 3.85 × 10⁻⁷ M⁻¹min⁻¹ against acetylcholinesterase, which was not significantly different from carbaryl (16.79 ± 2.90 × 10⁻⁷ M⁻¹min⁻¹) or paraoxon (15.50 ± 3.32 × 10⁻⁷ M⁻¹min⁻¹) but substantially lower than the more potent carbamate eserine (6.24 ± 1.72 × 10⁻⁷ M⁻¹min⁻¹) [1]. These data indicate that fenobucarb's AChE inhibitory potency is comparable to carbaryl, suggesting that differences in field performance are not attributable to intrinsic enzyme inhibition differences but rather to other factors such as cuticular penetration, metabolic stability, or stereoselectivity.

Acetylcholinesterase Inhibition Enzyme Kinetics Carbamate Selectivity

Field-Evolved Resistance: Fenobucarb Susceptibility in Nilaparvata lugens (Brown Planthopper) Populations

Monitoring of fenobucarb resistance in Korean populations of Nilaparvata lugens (brown planthopper) revealed LC50 values of 3.08 mg/L for a susceptible reference strain, 10.06 mg/L for a 2015 field-collected strain, and 73.98 mg/L for a 2019 field-collected strain [1]. Corresponding resistance ratios relative to the susceptible strain were 3.27-fold (2015) and 24.02-fold (2019) [1]. RNA-seq analysis identified that overexpression of the carboxylesterase gene Nl-EST1 was 2.4-fold higher in the 2015 strain and 4.7-fold higher in the 2019 strain compared to the susceptible strain, correlating strongly with resistance level [1]. Notably, no mutations were found in the ACE1 target gene, indicating that metabolic detoxification, rather than target-site insensitivity, drives fenobucarb resistance in these populations [1].

Insecticide Resistance Brown Planthopper Rice Pest Management

Mammalian Toxicity Classification: Fenobucarb vs Carbofuran vs Carbosulfan

Fenobucarb is classified as WHO Toxicity Class II (Moderately hazardous) with reported acute oral LD50 values in rats ranging from 620 to 657 mg/kg [1][2]. In direct comparison, carbofuran (WHO Class Ib, Highly hazardous) exhibits substantially higher mammalian toxicity with an acute oral LD50 of approximately 8 mg/kg [1]. Carbosulfan, another carbamate insecticide used in rice pest management, is also classified as WHO Class II but demonstrates a lower acute oral LD50 of approximately 250 mg/kg, making it approximately 2.5× more acutely toxic to mammals than fenobucarb based on the WHO source data [1]. Among low-toxicity carbamates, fenobucarb is grouped with carbaryl, isoprocarb, MPMC, MTMC, and XMC [3].

Toxicology WHO Hazard Classification Occupational Safety

Temperature-Dependent Efficacy: Fenobucarb vs Carbaryl in Nephotettix virescens (Green Leafhopper)

A laboratory study evaluating the effect of temperature (range 18-33°C) on insecticide potency against Nephotettix virescens (green leafhopper) demonstrated that fenobucarb (BPMC) exhibited enhanced toxicity at higher temperatures, with lower LD50 values at 33°C compared to 18°C [1]. In contrast, carbaryl displayed the opposite temperature coefficient, being more potent at lower temperatures [1]. Against Nilaparvata lugens (brown planthopper), all insecticides tested except pyrethroids had lower LD50s at 33°C than at 18°C, and insecticidal activity was generally similar across the 27-30°C range [1].

Temperature Coefficient Insecticide Efficacy Tropical Agriculture

Environmental Fate: Soil Degradation Half-Life (DT50) of Fenobucarb Under Paddy Conditions

Fenobucarb exhibits moderate environmental persistence with soil degradation half-life (DT50) values ranging from 6-30 days under paddy conditions and 6-14 days under upland conditions [1][2]. The compound is stable to light but undergoes hydrolysis in alkaline conditions, with DT50 values of >28 days at pH 2, 16.9 days at pH 9, and 2.06 days at pH 10 (20°C) [1]. Soil organic carbon sorption coefficients (Koc) vary from 125 in Utsunomiya soil (5.2% organic matter) to 661 in Niigata soil (1.8% organic matter), indicating moderate to high soil mobility potential [1].

Environmental Fate Soil Persistence Paddy Ecosystem

Fenobucarb Application Scenarios: Evidence-Based Procurement Guidance for Research and Industry


Rice Planthopper and Leafhopper Control in Tropical Climates

Fenobucarb is specifically indicated for Hemipteran pest control in rice cultivation, particularly against brown planthopper (Nilaparvata lugens) and green leafhopper (Nephotettix virescens) [1]. Its positive temperature coefficient ensures maintained efficacy at elevated temperatures typical of tropical rice paddies, distinguishing it from carbaryl which loses potency under identical thermal conditions [2]. Procurement for rice pest management programs in warm-climate regions should prioritize fenobucarb over carbaryl based on this thermal performance advantage. However, baseline susceptibility testing is recommended given documented resistance ratios up to 24.02-fold in certain field populations [3].

Chiral Pesticide Research and Enantiomer-Enriched Formulation Development

The documented 1.8-2.7× higher insecticidal activity and 1.3-3.0× lower nontarget toxicity of R-fenobucarb compared to S-fenobucarb [1] creates opportunities for enantiomer-enriched formulation development. Research laboratories and agrochemical manufacturers seeking to reduce active ingredient application rates while maintaining or improving pest control efficacy should evaluate R-fenobucarb-enriched technical material. This stereoselective advantage is not documented for achiral carbamates such as carbaryl, providing a unique differentiation point for fenobucarb in chiral pesticide research programs.

Resistance Monitoring and Integrated Pest Management (IPM) Programs

The identification of Nl-EST1 carboxylesterase overexpression (2.4-4.7×) as the primary fenobucarb resistance mechanism in N. lugens [1] enables molecular diagnostic-based resistance monitoring. Procurement of fenobucarb for IPM programs should be accompanied by Nl-EST1 expression screening in target populations to predict field efficacy. Additionally, fenobucarb's moderate soil persistence (DT50 6-30 days) and rapid alkaline hydrolysis [2] make it suitable for rotational use with insecticides possessing different detoxification pathways, supporting resistance management strategies.

Occupational Safety-Conscious Procurement in Regulated Markets

Fenobucarb's WHO Toxicity Class II classification and acute oral LD50 of 620-657 mg/kg in rats [1][2] position it as a significantly safer alternative to Class Ib carbamates like carbofuran (LD50 ~8 mg/kg) and moderately safer than carbosulfan (LD50 ~250 mg/kg) [3]. For procurement in jurisdictions with stringent occupational exposure limits or where applicator training resources are limited, fenobucarb offers a more favorable regulatory compliance profile while maintaining comparable insecticidal efficacy to more toxic carbamate alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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